4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate
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Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazoquinoline core is a common structural motif in many biologically active molecules, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of ketones and amidines, followed by cyclization under basic conditions to form the imidazoquinoline core . The reaction conditions often include the use of molecular oxygen as an oxidizing agent and a base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoline core.
Substitution: The compound can undergo substitution reactions where different substituents are introduced to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazoquinoline core .
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biological probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazoquinoline Derivatives: Compounds with similar imidazoquinoline cores but different substituents.
Imidazole Derivatives: Compounds with an imidazole ring structure, which share some chemical properties with imidazoquinolines.
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-ethyl-, monohydrochloride, hydrate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other imidazoquinoline derivatives .
Properties
CAS No. |
133306-07-7 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
5-butyl-1-ethylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O.ClH/c1-3-5-10-19-13-9-7-6-8-12(13)15-14(16(19)20)17-11-18(15)4-2;/h6-9,11H,3-5,10H2,1-2H3;1H |
InChI Key |
SGVSROUUESTXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3CC.Cl |
Origin of Product |
United States |
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